molecular formula C24H32F2O6 B12781872 Dihydrofluocinolone acetonide CAS No. 1178-54-7

Dihydrofluocinolone acetonide

Cat. No.: B12781872
CAS No.: 1178-54-7
M. Wt: 454.5 g/mol
InChI Key: UIOSOCGVAAMZQW-VSXGLTOVSA-N
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Description

Dihydrofluocinolone acetonide is a synthetic corticosteroid primarily used in dermatology to reduce skin inflammation and relieve itching. It is a derivative of hydrocortisone, with fluorine substitutions at specific positions in the steroid nucleus, which significantly enhance its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrofluocinolone acetonide involves several steps, starting from natural steroid derivatives such as diosgenin, tigogenin, and hecogenin. These raw materials are converted to intermediate compounds like 11α-hydrocortison or 16,17α-epoxy-11-hydroxyprogesterone. The fluorination steps are crucial, with 6α-fluorination being highly substrate-dependent and achieving high stereoselectivity . The final product is obtained through a series of reactions, including bio-fermentation and chemical modifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bio-fermentation processes followed by chemical synthesis. The use of aqueous HF solution for fluorination steps is preferred over HF gas due to safety and efficiency considerations .

Chemical Reactions Analysis

Types of Reactions

Dihydrofluocinolone acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluorinating agents like aqueous HF solution .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of hydrocortisone, with enhanced anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydrofluocinolone acetonide is unique due to its specific fluorine substitutions, which significantly enhance its activity compared to other corticosteroids. Its high lipophilicity allows for better penetration and sustained effects in target tissues .

Properties

1178-54-7

Molecular Formula

C24H32F2O6

Molecular Weight

454.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C24H32F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h7,13-14,16-17,19,27,29H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1

InChI Key

UIOSOCGVAAMZQW-VSXGLTOVSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F)F

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C

Origin of Product

United States

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